molecular formula C6H11NO2 B12359165 4-Methoxypiperidin-2-one

4-Methoxypiperidin-2-one

Cat. No.: B12359165
M. Wt: 129.16 g/mol
InChI Key: PAUWYFLYDIZBPN-UHFFFAOYSA-N
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Description

4-Methoxypiperidin-2-one is a heterocyclic organic compound featuring a six-membered ring with one nitrogen atom and a methoxy group attached to the second carbon. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypiperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the Mannich reaction, where p-anisaldehyde is condensed with acetone and ammonium acetate trihydrate to form the piperidinone core . This is followed by methylation and oximation using hydroxylamine hydrochloride to introduce the methoxy group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity. The exact industrial methods are often proprietary and tailored to specific production needs.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxypiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction to piperidine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted piperidinones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Methoxypiperidin-2-one involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural modifications. The exact pathways and targets are often specific to the derivative being studied and its intended application .

Comparison with Similar Compounds

Uniqueness: 4-Methoxypiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group can influence its reactivity and interaction with biological targets, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

4-methoxypiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-5-2-3-7-6(8)4-5/h5H,2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUWYFLYDIZBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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